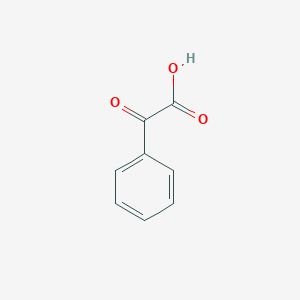

Benzoylformic acid

Cat. No. B029381

Key on ui cas rn:

611-73-4

M. Wt: 150.13 g/mol

InChI Key: FAQJJMHZNSSFSM-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05466873

Procedure details

Reactor. A 12-liter, 4-neck, jacketed flask with bottom drain valve is charged with 4-hydroxyacetophenone (4-HAP, 619 g, 4.6 moles), H2O (2622 g, 145.7 moles) and HCl (887 g of a 32% aqueous solution, 7.8 moles). The flask is equipped with a mechanical stirrer (glass shaft, TFE stir paddle), gas inlet tube adaptor with subsurface sparge tube, nitrogen inlet, thermowell, and gas outlet adaptor. The reactor is connected to the generator using 1/4" OD TFE tubing which is piped such that the stream of NOCl can be diverted to a scrubber which consists of a 500 ml vacuum flask with rubber stopper drilled to accommodate the 1/4" tubing. Similarly, the outlet from the reactor is connected to a separate scrubber. The scrubbers are charged with 250 mi of a 20% NaOH aqueous solution. The reaction flask contents are stirred and flask is purged with nitrogen to remove residual air. The temperature of the reaction flask is set to 45° C. using a chiller/circulator. Once the NaNO2 is added to the generator, the nitrogen purge is stopped and the gas bubbles in the scrubber can be observed to coincide with the rate of the NaNO2 addition. By lowering the set-point of the chiller, the temperature of the exothermic reaction is maintained below 50° C. The 4-HAP is observed to go into solution when about 2/3 of the NaNO2 has been added to the generator. After the addition is complete, the NOCl stream is diverted to the scrubber and the nitrogen sparge is resumed in the reactor (subsurface) to remove excess NOCl for thirty (30) minutes. The chiller is then set to cool the stirred reactor contents to 10° C. During this cool-down, the tan-colored hydroxyphenyl glyoxal (HPGO) crystals fall out of solution. The slimy is drained and filtered through a fritted coarse Buchner to afford a tan solid (961 g, 54.6% pure, 69% isolated/84.2% total yield HPGO).

[Compound]

Name

aqueous solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][C:2]([C:4]1[CH:5]=[CH:6][C:7](O)=[CH:8][CH:9]=1)=[O:3].[OH2:11].Cl.N([O-])=[O:14].[Na+]>>[OH:11][C:1](=[O:14])[C:2]([C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=1)=[O:3] |f:3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

619 g

|

|

Type

|

reactant

|

|

Smiles

|

CC(=O)C=1C=CC(=CC1)O

|

|

Name

|

|

|

Quantity

|

2622 g

|

|

Type

|

reactant

|

|

Smiles

|

O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

[Compound]

|

Name

|

aqueous solution

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(=O)C=1C=CC(=CC1)O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N(=O)[O-].[Na+]

|

Step Four

[Compound]

|

Name

|

NOCl

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

10 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

(glass shaft, TFE stir paddle), gas inlet tube adaptor with subsurface

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The flask is equipped with a mechanical stirrer

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

sparge tube, nitrogen inlet

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The scrubbers are charged with 250 mi of a 20% NaOH aqueous solution

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The reaction flask contents are stirred

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

flask is purged with nitrogen

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove residual air

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is set to 45° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Once the NaNO2 is added to the generator

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the nitrogen purge

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

to coincide with the rate of the NaNO2 addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the temperature of the exothermic reaction

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

is maintained below 50° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

has been added to the generator

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After the addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the nitrogen sparge

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove excess NOCl for thirty (30) minutes

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered through a fritted coarse Buchner

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to afford

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OC(C(=O)C1=CC=CC=C1)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |